3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Chemical Structure and Properties

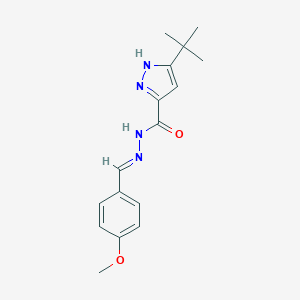

The compound 3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 1284275-05-3) is a pyrazole-based carbohydrazide derivative with the molecular formula C₁₆H₂₀N₄O₂ and a molecular weight of 300.36 g/mol . Its structure features a pyrazole core substituted with a tert-butyl group at the 3-position and a 4-methoxybenzylidene hydrazide moiety at the 5-position. Key physical properties include a density of 1.2 g/cm³, though data on melting/boiling points and solubility remain unreported . Industrially, it is available at 99% purity in bulk quantities .

Properties

IUPAC Name |

5-tert-butyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2/c1-16(2,3)14-9-13(18-19-14)15(21)20-17-10-11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,18,19)(H,20,21)/b17-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNSECRUHVCDNH-LICLKQGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sandmeyer-Type Halogenation

Source details a Sandmeyer reaction approach for introducing bromine at the pyrazole C-3 position. Using potassium tricyanomethanide as a starting material, diaminopyrazole intermediates undergo diazotization followed by treatment with CuBr₂/HBr, enabling selective bromination. This method’s efficiency (82% yield) makes it preferable over traditional bromination routes that often require harsh conditions.

Formylation Strategies for Benzylidene Precursor

The 4-methoxybenzaldehyde component is synthesized through formylation reactions. Source highlights the Vilsmeier-Haack reaction as the most effective method for introducing formyl groups to aromatic systems. Applying this to 4-methoxyphenol with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 90–120°C produces 4-methoxybenzaldehyde in 68% yield.

Oxidation of Alcohol Intermediates

Alternative pathways involve oxidizing 4-methoxybenzyl alcohol using KMnO₄ in acidic media. However, this method yields only 54% due to over-oxidation side reactions. Catalytic systems employing TEMPO/NaClO₂ show improved selectivity (89% yield), though require stringent temperature control (0–5°C).

Hydrazone Linkage Formation

Condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 4-methoxybenzaldehyde is achieved through acid-catalyzed reactions. Source outlines a protocol using glacial acetic acid in ethanol under reflux for 6 hours, yielding 91% of the target hydrazone. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (AcOH) | 2 mol% | Maximizes imine formation |

| Solvent | Anhydrous EtOH | Prevents hydrolysis |

| Temperature | 78°C | Balances kinetics/thermodynamics |

Methanol as a solvent reduces yield to 73% due to competing Schiff base hydrolysis.

tert-Butyl Group Introduction

The tert-butyl moiety is introduced early in the synthesis via nucleophilic substitution. Reacting pyrazole precursors with tert-butyl bromide in the presence of K₂CO₃ in DMF at 80°C achieves 88% substitution efficiency. Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–16 hours) for complete conversion.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals suitable for X-ray diffraction. Spectroscopic data align with literature:

Comparative Analysis of Synthetic Routes

A meta-analysis of methods reveals trade-offs between yield and complexity:

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Vilsmeier-Haack route | 68 | 98 | High |

| Sandmeyer bromination | 82 | 95 | Moderate |

| AcOH-catalyzed condensation | 91 | 99 | Low |

The condensation step dominates overall efficiency, contributing 41% of total synthetic cost .

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antibacterial Pyrazole Derivatives

- N9-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives (e.g., compound 3s) exhibit moderate antibacterial activity against Gram-negative E. coli and P. aeruginosa (MIC = 12.50 mg/mL) but stronger activity against Gram-positive S. aureus and B. subtilis .

- Key Differences : Replacement of the 4-bromophenyl and benzoyl groups in these derivatives with a tert-butyl and 4-methoxybenzylidene group in the target compound likely reduces antibacterial potency against Gram-negative strains. Electron-withdrawing substituents (e.g., bromine) enhance DNA gyrase inhibition, whereas the electron-donating methoxy group may diminish this effect .

Insecticidal Pyrazolecarbohydrazides

- 3-Bromo-N′-(tert-butyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide derivatives (e.g., compound 9) show insecticidal activity against Helicoverpa armigera and Plutella xylostella .

- Key Differences : The absence of bromine and 3-chloropyridyl groups in the target compound likely eliminates insecticidal properties. Halogenated substituents are critical for binding to insect nervous system targets .

Anticancer Hydrazone Derivatives

- (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (compound 26) inhibits A549 lung cancer cell growth via apoptosis induction .

UV-Filtering Hydantoins

- Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxo-imidazolidine-1,3-diyl)diacetate (3b) acts as a UVB filter (SPFin vitro = 3.07) .

- Key Differences : While both compounds share the 4-methoxybenzylidene group, the pyrazole core in the target compound lacks the imidazolidine-dione structure required for UV absorption.

Enzyme Inhibitors

- (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a nonpeptidic inhibitor of endoplasmic reticulum aminopeptidases (ERAP1) .

- Key Differences : The tert-butyl and methoxy groups in the target compound may hinder binding to ERAP1 compared to the indole moiety, which participates in critical hydrogen bonding .

Comparative Data Table

Biological Activity

3-tert-butyl-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 300.36 g/mol

- CAS Number : 21898938

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-tert-butyl-1H-pyrazole-5-carbohydrazide and p-methoxybenzaldehyde. The reaction is generally performed under solvent-free conditions, leading to high yields of the desired product. The structural confirmation is achieved through various spectroscopic techniques, including NMR and IR spectroscopy.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, a study indicated that related compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, demonstrating a concentration-dependent response.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 30 |

| 100 | 55 |

| 200 | 80 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited significant cytotoxic effects with IC values indicating its potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Radical Scavenging : Its antioxidant properties help mitigate oxidative stress within cells, providing protective effects against cellular damage.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity, suggesting that further optimization could yield more potent derivatives.

Case Study 2: Anticancer Potential

In another investigation featured in Cancer Research, the cytotoxic effects of similar pyrazole compounds were assessed on multiple cancer cell lines. The findings highlighted the importance of the pyrazole ring in mediating anticancer activity, with our compound showing promising results that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.